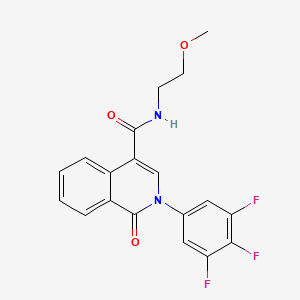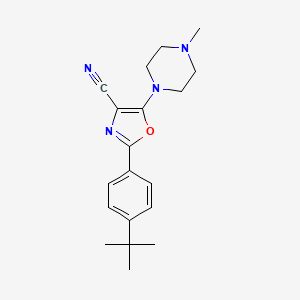![molecular formula C24H17ClF4N2O3 B11142244 5-[(2-chloro-6-fluorobenzyl)oxy]-2-[4-(2-methoxyphenyl)-5-(trifluoromethyl)-1H-pyrazol-3-yl]phenol](/img/structure/B11142244.png)
5-[(2-chloro-6-fluorobenzyl)oxy]-2-[4-(2-methoxyphenyl)-5-(trifluoromethyl)-1H-pyrazol-3-yl]phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[(2-chloro-6-fluorobenzyl)oxy]-2-[4-(2-methoxyphenyl)-5-(trifluoromethyl)-1H-pyrazol-3-yl]phenol is a complex organic compound with a unique structure that combines various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(2-chloro-6-fluorobenzyl)oxy]-2-[4-(2-methoxyphenyl)-5-(trifluoromethyl)-1H-pyrazol-3-yl]phenol typically involves multiple steps, including the formation of the core phenol structure, the introduction of the pyrazolyl group, and the attachment of the chlorofluorobenzyl and methoxyphenyl groups. Common synthetic methods include:
Suzuki-Miyaura Coupling: This reaction is used to form carbon-carbon bonds between the phenol and the pyrazolyl group.
Nucleophilic Substitution:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
5-[(2-chloro-6-fluorobenzyl)oxy]-2-[4-(2-methoxyphenyl)-5-(trifluoromethyl)-1H-pyrazol-3-yl]phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, depending on the conditions and reagents used.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol group can lead to quinones, while reduction of nitro groups can yield amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 5-[(2-chloro-6-fluorobenzyl)oxy]-2-[4-(2-methoxyphenyl)-5-(trifluoromethyl)-1H-pyrazol-3-yl]phenol involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to a biological response. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 4-[(2-chloro-6-fluorobenzyl)oxy]-3-[4-(2-methoxyphenyl)-5-(trifluoromethyl)-1H-pyrazol-3-yl]phenol
- 5-[(2-chloro-6-fluorobenzyl)oxy]-2-[4-(2-methoxyphenyl)-5-(trifluoromethyl)-1H-pyrazol-3-yl]aniline
Uniqueness
What sets 5-[(2-chloro-6-fluorobenzyl)oxy]-2-[4-(2-methoxyphenyl)-5-(trifluoromethyl)-1H-pyrazol-3-yl]phenol apart from similar compounds is its specific combination of functional groups, which may confer unique chemical reactivity and biological activity
Properties
Molecular Formula |
C24H17ClF4N2O3 |
|---|---|
Molecular Weight |
492.8 g/mol |
IUPAC Name |
5-[(2-chloro-6-fluorophenyl)methoxy]-2-[4-(2-methoxyphenyl)-5-(trifluoromethyl)-1H-pyrazol-3-yl]phenol |
InChI |
InChI=1S/C24H17ClF4N2O3/c1-33-20-8-3-2-5-15(20)21-22(30-31-23(21)24(27,28)29)14-10-9-13(11-19(14)32)34-12-16-17(25)6-4-7-18(16)26/h2-11,32H,12H2,1H3,(H,30,31) |
InChI Key |
LFBGIZXOYVBGTF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1C2=C(NN=C2C3=C(C=C(C=C3)OCC4=C(C=CC=C4Cl)F)O)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-hydroxy-1-(5-methyl-1,2-oxazol-3-yl)-5-[4-(prop-2-en-1-yloxy)phenyl]-4-[(4-propoxyphenyl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11142161.png)

![2-methoxyethyl 2-ethyl-5-(3-fluorophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11142177.png)
![2-(dipropylamino)-3-{(Z)-[4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11142181.png)
![3-(2-furylmethyl)-5-((Z)-1-{2-[(3-isopropoxypropyl)amino]-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}methylidene)-2-thioxo-1,3-thiazolan-4-one](/img/structure/B11142185.png)

![3-(2-{[3-(2-Bromophenoxy)-2-methyl-4-oxo-4H-chromen-7-YL]oxy}acetamido)propanoic acid](/img/structure/B11142207.png)
![5-[(4-fluorobenzyl)oxy]-2-(5-methyl-4-phenyl-1H-pyrazol-3-yl)phenol](/img/structure/B11142208.png)

![1-(4-Chlorophenyl)-2-(5-chloropyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11142215.png)
![N-[2-(4-chlorophenyl)imidazo[1,2-a]pyridin-3-yl]acetamide](/img/structure/B11142216.png)
![4-{(Z)-[4-oxo-3-(tetrahydrofuran-2-ylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}phenyl (2E)-3-phenylprop-2-enoate](/img/structure/B11142232.png)
![2-[2-(3,4-Dimethoxyphenyl)ethyl]-1-[4-(propan-2-yl)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11142238.png)
![{(5Z)-4-oxo-5-[(4-oxo-2-phenoxy-4H-pyrido[1,2-a]pyrimidin-3-yl)methylidene]-2-thioxo-1,3-thiazolidin-3-yl}acetic acid](/img/structure/B11142240.png)
